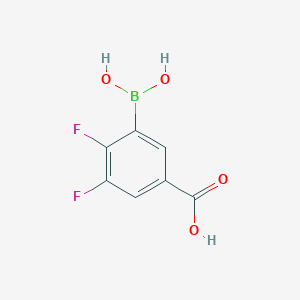

3-Borono-4,5-difluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Borono-4,5-difluorobenzoic acid (BDFB) is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential as a tool for the development of new drugs. BDFB has been shown to have a wide range of applications, from the synthesis of new compounds to the identification of new targets for drug development. In

Scientific Research Applications

- Suzuki-Miyaura Cross-Coupling Reactions : 5-Carboxy-2,3-difluorophenylboronic acid serves as a versatile building block for synthesizing biaryl compounds. Researchers use it in Suzuki-Miyaura reactions to create complex molecules, including pharmaceutical intermediates and potential drug candidates .

- Angiogenesis Inhibitors : Scientists have explored derivatives of this compound as potential angiogenesis inhibitors. These molecules could play a role in cancer therapy by preventing the formation of new blood vessels that nourish tumors .

- Organic Light-Emitting Diodes (OLEDs) : Fluorinated boronic acids have been investigated for their potential use in OLEDs due to their electron-withdrawing properties. Incorporating 5-Carboxy-2,3-difluorophenylboronic acid into OLED materials could enhance device performance .

Medicinal Chemistry and Drug Development

Materials Science and Organic Electronics

Mechanism of Action

Target of Action

5-Carboxy-2,3-difluorophenylboronic acid, also known as 3-Borono-4,5-difluorobenzoic acid, is primarily used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the carbon atoms in the molecules that it reacts with .

Mode of Action

The compound acts as a nucleophile in the Suzuki–Miyaura coupling reaction . It undergoes transmetalation, a process where it transfers its boron atom to palladium, forming a new palladium-carbon bond . This is followed by reductive elimination, which forms the final product and regenerates the palladium catalyst .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key pathway in which this compound is involved . This reaction is widely used in organic synthesis to create biaryl compounds . The compound can also be involved in other transformations, including oxidations, aminations, halogenations, and various types of C–C bond formations .

Pharmacokinetics

It’s worth noting that organoboron compounds like this one are generally stable and readily prepared .

Result of Action

The result of the compound’s action in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of complex organic molecules from simpler precursors . The compound can also contribute to the synthesis of various functional groups .

Action Environment

The action of 5-Carboxy-2,3-difluorophenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The reaction is also typically performed in an organic solvent . The stability of the compound can be affected by exposure to air and moisture .

properties

IUPAC Name |

3-borono-4,5-difluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O4/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIWMNPBZLPGJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)F)C(=O)O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Borono-4,5-difluorobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

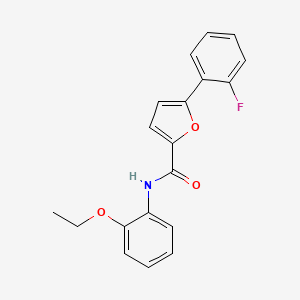

![1-[4-(Diphenylmethyl)piperazin-1-yl]-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2739663.png)

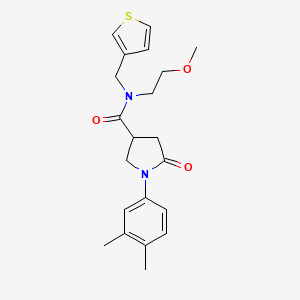

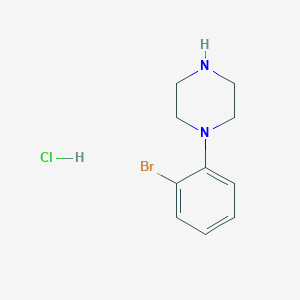

(prop-2-yn-1-yl)amine](/img/structure/B2739664.png)

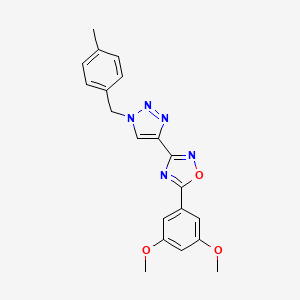

![4-[4-(3-methylphenyl)-5-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]morpholine](/img/structure/B2739677.png)

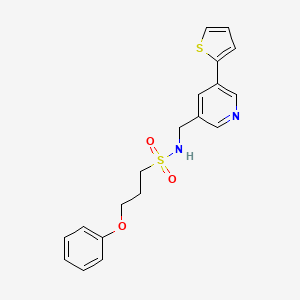

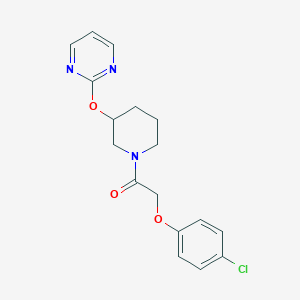

![N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]-2-furamide](/img/structure/B2739680.png)